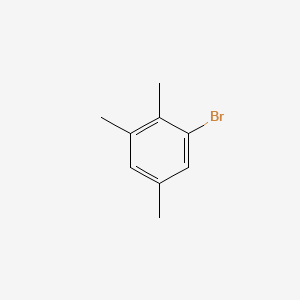

1-Bromo-2,3,5-trimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEVSXDYOWNOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953160 | |

| Record name | 1-Bromo-2,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31053-99-3 | |

| Record name | NSC154610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2,3,5-trimethylbenzene CAS number and properties

This guide provides an in-depth technical analysis of 1-Bromo-2,3,5-trimethylbenzene , a specialized aryl bromide intermediate used in organic synthesis and drug development.[1]

CAS Number: 31053-99-3 Synonyms: 6-Bromo-1,2,4-trimethylbenzene; 6-Bromopseudocumene[1]

Executive Summary

This compound is an aromatic building block characterized by an asymmetric arrangement of methyl groups around the benzene core.[1] Unlike its symmetric isomer (2-Bromo-1,3,5-trimethylbenzene or mesityl bromide) or the more common 5-bromo isomer, this compound offers a unique steric profile for drug discovery.[1] It is primarily employed as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the bulky, electron-rich 2,3,5-trimethylphenyl moiety into biaryl scaffolds.[1]

Chemical Identity & Physical Properties

The compound is an isomer of bromotrimethylbenzene. It is derived structurally from pseudocumene (1,2,4-trimethylbenzene) by bromination at the 6-position.[1]

Datasheet

| Property | Specification |

| CAS Number | 31053-99-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| SMILES | Cc1cc(C)c(Br)c(C)c1 |

| InChI Key | MYEVSXDYOWNOPS-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~225–235 °C (Estimated based on isomers) |

| Density | ~1.3–1.4 g/cm³ (Estimated) |

| Solubility | Insoluble in water; soluble in DCM, THF, Toluene |

Note on Isomerism: Confusion often arises between this compound and 5-Bromo-1,2,4-trimethylbenzene (CAS 5469-19-2), which is the major product of pseudocumene bromination.[1] Verification of the substitution pattern (Br adjacent to two methyls vs. one) is critical via NMR.

Synthetic Routes & Manufacturing

The synthesis of this compound is challenging due to the directing effects of the methyl groups on the pseudocumene ring, which strongly favor the 5-position.[1]

Route A: Direct Bromination (Low Selectivity)

Electrophilic aromatic substitution of 1,2,4-trimethylbenzene with bromine (

-

Mechanism: The methyl groups at positions 1, 2, and 4 activate the ring.

-

Regioselectivity:

Route B: Sandmeyer Reaction (High Specificity)

To obtain high purity CAS 31053-99-3, the diazonium salt method is preferred.[1]

-

Precursor: 2,3,5-Trimethylaniline (prepared via nitration of pseudocumene and separation of isomers, or from specific alkylation of aniline).

-

Diazotization: Reaction with

and -

Sandmeyer: Treatment with

to install the bromine atom.

Synthesis Workflow Diagram

The following diagram illustrates the divergence between the direct bromination (yielding the wrong major isomer) and the targeted Sandmeyer approach.

Caption: Comparison of direct bromination (low selectivity) vs. Sandmeyer route for CAS 31053-99-3.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the use of this compound to synthesize a biaryl scaffold.[1] The steric bulk of the 2,3,5-trimethyl group requires highly active catalysts.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3 mol%) or -

Base:

(3.0 equiv)[1] -

Solvent: Toluene / Water (10:1)[1]

Methodology

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.2 mmol), base (3.0 mmol), and Pd catalyst.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the mixture to 90°C for 16 hours with vigorous stirring. The steric hindrance near the bromine (ortho-methyl at C2) may slow oxidative addition; higher temperatures (110°C) may be required.[1]

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Applications

Steric Shielding

The 2,3,5-trimethyl substitution pattern creates a "picket fence" effect.

-

Ortho-Methyl (C2): Inhibits nucleophilic attack at the C1 position, making the bromide stable to storage but requiring active catalysts for coupling.[1]

-

Meta-Methyls (C3, C5): Increase the electron density of the ring (inductive effect), making the arene electron-rich and prone to oxidation if exposed to strong oxidants.[1]

Key Applications

-

Ligand Synthesis: Precursor for bulky phosphine ligands used in asymmetric catalysis.

-

Liquid Crystals: The asymmetric core disrupts pi-stacking, lowering melting points in liquid crystal formulations.[1]

-

Drug Discovery: Used to probe the "ortho-effect" in protein binding pockets.[1] The 2,3,5-pattern is distinct from the symmetrical mesityl (2,4,6) group, offering a different rotational barrier in biaryl drugs.

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.[2] Potential skin sensitizer.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

PubChem Compound Summary. "this compound (CID 290576)." National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. "Benzene, 1-bromo-2,4,5-trimethyl- (Isomer Comparison)." National Institute of Standards and Technology.[3] [Link]

- Smith, P. A. S. "The Sandmeyer Reaction." Organic Reactions, 1944. (Foundational methodology for aniline-to-bromide conversion).

- Yaws, C. L.Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals.

Sources

1-Bromo-2,3,5-trimethylbenzene chemical structure and IUPAC name

[1][2]

CAS Registry Number: 31053-99-3 Formula: C₉H₁₁Br Molecular Weight: 199.09 g/mol [1]

Executive Summary

1-Bromo-2,3,5-trimethylbenzene is a specialized halogenated aromatic intermediate used in the synthesis of sterically congested biaryl systems and functionalized materials.[1] Unlike its symmetric isomer mesityl bromide (2-bromo-1,3,5-trimethylbenzene) , this compound offers a unique asymmetric substitution pattern.[1] Its specific methyl placement (positions 2, 3, and 5 relative to bromine) creates a distinct steric and electronic environment, making it valuable for fine-tuning the physicochemical properties of drug candidates and agrochemicals.[1]

This guide details the structural identification, regioselective synthesis, and handling protocols for this compound, specifically addressing the challenge of distinguishing it from common isomers like 5-bromo-1,2,4-trimethylbenzene.

Structural Characterization & Nomenclature[2]

IUPAC Nomenclature Logic

The name This compound is derived by prioritizing the bromine atom at position 1.[1] The methyl groups are then assigned the lowest possible locant set (2, 3, 5).[1]

-

Common Confusion: It is frequently confused with 6-bromo-1,2,4-trimethylbenzene .[1] While structurally identical, the IUPAC rules mandate minimizing locants, making "1-Bromo-2,3,5..." the preferred name over "6-Bromo-1,2,4...".

-

Isomer Distinction:

Structural Visualization

The following diagram illustrates the specific substitution pattern and the steric environment around the bromine atom.[1]

[2]

Physicochemical Profile

| Property | Data | Context |

| Appearance | Colorless to pale yellow liquid | Distinct from 5-bromo isomer (solid, mp ~35°C).[1] |

| Boiling Point | 230–235°C (est.)[1] | High boiling point requires vacuum distillation for purification.[1] |

| Density | ~1.31 g/mL | Denser than water; phase separation in aqueous workups is bottom-layer.[1] |

| Solubility | Immiscible in water; Soluble in DCM, THF, Hexane | Standard organic extraction protocols apply.[1] |

| NMR Signature | Asymmetric Signals | ¹H NMR: Three distinct methyl singlets.[1] Two distinct aromatic singlets (H4, H6). |

Expert Insight: The asymmetry of this molecule is its most useful analytical feature.[1] In ¹H NMR, unlike mesityl bromide (which shows 2 equivalent aromatic protons and a 6:3 methyl ratio), this compound will display three distinct methyl peaks and two distinct aromatic signals , allowing for rapid purity assessment in crude mixtures.

Synthetic Pathways & Regioselectivity[3]

Synthesis of this compound is non-trivial due to the directing effects of the three methyl groups on the parent hydrocarbon, 1,2,4-trimethylbenzene (pseudocumene).

Route A: Direct Bromination (Low Selectivity)

Direct bromination of pseudocumene typically yields the 5-bromo isomer as the major product due to steric accessibility and electronic activation.[1]

-

Major Product: 5-Bromo-1,2,4-trimethylbenzene.[1]

-

Minor Product: this compound (often <15% yield).[1]

-

Critique: This route requires difficult fractional distillation to separate the liquid target from the solid major isomer.[1]

Route B: Sandmeyer Reaction (High Fidelity)

For research-grade purity, the Sandmeyer reaction starting from 2,3,5-trimethylaniline is the gold standard. This method guarantees regiochemistry.[1]

Protocol: Sandmeyer Synthesis

-

Diazotization: Dissolve 2,3,5-trimethylaniline in H₂SO₄/H₂O. Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt.[1]

-

Substitution: Transfer the cold diazonium solution into a mixture of CuBr and HBr heated to 60°C.

-

Workup: Steam distill the mixture or extract with diethyl ether. Wash with NaOH to remove phenolic byproducts.[1]

Applications in Drug Development

Steric Modulation ("The Magic Methyl Effect")

In medicinal chemistry, methyl groups are often introduced to restrict conformational flexibility or block metabolic sites.[1] this compound serves as a building block to introduce the 2,3,5-trimethylphenyl moiety .[1]

-

Metabolic Stability: The methyl groups at positions 2 and 5 block the ortho-positions, preventing oxidative metabolism at these sites.[1]

-

Conformational Lock: When coupled to form a biaryl system (e.g., via Suzuki coupling), the ortho-methyl (C2) creates a high rotational barrier, potentially locking the drug into a bioactive atropisomer.[1]

Cross-Coupling Utility

The bromine handle is highly reactive in Palladium-catalyzed cross-coupling reactions.[1]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1] |

Handling Protocol:

References

Synthesis of 1-Bromo-2,3,5-trimethylbenzene from 1,3,5-trimethylbenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,3,5-trimethylbenzene from 1,3,5-trimethylbenzene, a key transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. This document delves into the underlying principles of electrophilic aromatic substitution, offers detailed, field-proven experimental protocols, and outlines robust analytical methods for product characterization. Safety considerations and waste management are also addressed in detail, providing researchers, scientists, and drug development professionals with a thorough and practical resource for the successful execution of this synthesis.

Introduction and Strategic Importance

1,3,5-trimethylbenzene, commonly known as mesitylene, is a readily available aromatic hydrocarbon.[1] Its selective monobromination to this compound is a crucial step in the elaboration of more complex molecular architectures. The resulting aryl bromide is a versatile intermediate, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities and the construction of intricate carbon skeletons. This strategic importance makes a thorough understanding of its synthesis paramount for professionals in organic synthesis and drug development.

This guide will focus on the direct bromination of mesitylene, a classic example of electrophilic aromatic substitution. We will explore the mechanistic nuances that govern the reaction's regioselectivity and provide a detailed, validated protocol for its implementation in a laboratory setting.

Mechanistic Insights: The "Why" Behind the "How"

The synthesis of this compound from mesitylene is a quintessential electrophilic aromatic substitution (EAS) reaction.[2] A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.

The Role of Activating Groups and Regioselectivity

The three methyl groups on the mesitylene ring are electron-donating groups (EDGs) through an inductive effect.[3][4] This donation of electron density into the aromatic π-system makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. These EDGs are known as "activating groups".[5]

Furthermore, methyl groups are ortho, para-directors.[6][7] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In the case of mesitylene, all available positions on the ring (2, 4, and 6) are ortho to two methyl groups and para to one. Due to the symmetry of the molecule, these positions are chemically equivalent. Therefore, monobromination can theoretically occur at any of these positions to yield the same product: this compound (or, more systematically named, 2-bromo-1,3,5-trimethylbenzene).

While all three methyl groups activate the ring, the substitution occurs at one of the carbons bearing a hydrogen atom. The high degree of symmetry in 1,3,5-trimethylbenzene simplifies the outcome, leading to a single possible monobrominated product.

Generation of the Electrophile: The Function of the Lewis Acid

Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the aromatic ring of mesitylene at a practical rate. To enhance its electrophilicity, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is employed.[2][8] The Lewis acid coordinates to one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic bromine species, often represented as a Br⁺ equivalent.[8] This complex is the active electrophile that is attacked by the electron-rich aromatic ring.

The overall mechanism can be summarized in two main steps:

-

Attack of the aromatic ring on the electrophile: The π-electrons of the mesitylene ring act as a nucleophile, attacking the electrophilic bromine of the Br₂-Lewis acid complex. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Re-aromatization: A weak base, such as the bromide anion (Br⁻) generated in the previous step, abstracts a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of hydrogen bromide (HBr) as a byproduct.[2]

Diagram of the Reaction Mechanism

Caption: Mechanism of the Lewis acid-catalyzed bromination of 1,3,5-trimethylbenzene.

Experimental Protocol: A Validated Approach

The following protocol is a robust method for the synthesis of this compound. It is crucial to adhere to all safety precautions outlined in Section 5.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,3,5-Trimethylbenzene (Mesitylene) | 120.19 | 50.0 g | 0.416 | Ensure purity >98% |

| Bromine (Br₂) | 159.81 | 69.0 g (22.1 mL) | 0.432 | Highly corrosive and toxic. Handle in a fume hood. |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.0 g | 0.015 | Lewis acid catalyst. Handle in a dry environment. |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - | Anhydrous grade solvent. |

| 10% Sodium Bisulfite (NaHSO₃) solution | - | ~100 mL | - | For quenching unreacted bromine. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~100 mL | - | For neutralizing acidic byproducts. |

| Brine (Saturated NaCl solution) | - | ~100 mL | - | For initial drying of the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying the organic solution. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfite or sodium hydroxide to neutralize the evolved HBr gas), add 1,3,5-trimethylbenzene (50.0 g, 0.416 mol) and anhydrous dichloromethane (100 mL).

-

Cool the flask in an ice-water bath to 0-5 °C with stirring.

-

Carefully add anhydrous aluminum chloride (2.0 g, 0.015 mol) to the stirred solution. The mixture may become slightly colored.

-

-

Addition of Bromine:

-

In a separate flask, dissolve bromine (69.0 g, 0.432 mol) in anhydrous dichloromethane (100 mL) and transfer this solution to the dropping funnel.

-

Add the bromine solution dropwise to the cooled, stirred mesitylene solution over a period of approximately 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Observe the evolution of HBr gas, which should be safely neutralized in the gas trap.

-

-

Reaction Completion:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours or until the red-brown color of bromine has significantly faded. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Quenching:

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully quench the reaction by adding approximately 100 mL of cold water. Caution: This can be exothermic and will generate HBr fumes.

-

Transfer the mixture to a separatory funnel. The layers should separate; the lower layer is the organic phase.

-

Wash the organic layer sequentially with:

-

10% sodium bisulfite solution (100 mL) to remove any unreacted bromine.

-

Saturated sodium bicarbonate solution (100 mL) to neutralize HBr and the catalyst.

-

Brine (100 mL) to remove the bulk of the water.

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Remove the solvent from the combined filtrates using a rotary evaporator.

-

-

Purification:

-

The crude product, a pale yellow oil, can be purified by vacuum distillation. Collect the fraction boiling at approximately 215-217 °C.

-

Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexane.[9]

-

Experimental Workflow Diagram

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. savemyexams.com [savemyexams.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgsyn.org [orgsyn.org]

physical and chemical properties of 1-Bromo-2,3,5-trimethylbenzene

An In-depth Technical Guide to 1-Bromo-2,3,5-trimethylbenzene

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for their work.

Introduction and Chemical Identity

This compound is an aromatic halogenated compound. Structurally, it is a benzene ring substituted with one bromine atom and three methyl groups at positions 2, 3, and 5 relative to the bromine. This substitution pattern influences its steric and electronic properties, making it a valuable intermediate in organic synthesis. Its isomers, such as 1-Bromo-2,4,5-trimethylbenzene and 2-Bromo-1,3,5-trimethylbenzene (bromomesitylene), may exhibit different physical properties and reactivity due to the varied placement of the substituents.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 31053-99-3 | [1] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | White crystalline powder (for the related isomer 1-Bromo-2,4,5-trimethylbenzene) | [2] |

| Melting Point | 73 °C (for the related isomer 1-Bromo-2,4,5-trimethylbenzene) | [2] |

| Boiling Point | 234 °C (for the related isomer 1-Bromo-2,4,5-trimethylbenzene) | [2] |

| Density | 1.12 g/cm³ (for the related isomer 1-Bromo-2,4,5-trimethylbenzene) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, diethyl ether, and benzene. | [3] |

| Refractive Index | 1.539 (for the related isomer 1-Bromo-2,4,5-trimethylbenzene) | [2] |

Synthesis and Chemical Reactivity

Synthesis via Electrophilic Aromatic Substitution

The most common method for synthesizing this compound is the direct bromination of its precursor, 1,2,4-trimethylbenzene (pseudocumene). This reaction is a classic example of electrophilic aromatic substitution. The methyl groups are activating and ortho-, para-directing. In 1,2,4-trimethylbenzene, the positions are not all equivalent, and the position of bromination will be influenced by both electronic and steric effects.

The reaction proceeds by generating a bromine cation (Br⁺) or a polarized bromine molecule, which then attacks the electron-rich aromatic ring. A Lewis acid catalyst, such as FeBr₃, is typically used to facilitate this process.

Caption: Synthesis of this compound.

Chemical Reactivity

This compound can undergo several types of reactions, characteristic of aryl halides:

-

Grignard Reagent Formation: The bromo group can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2,3,5-trimethylphenyl)magnesium bromide. This is a powerful nucleophile used to form new carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Given the presence of electron-donating methyl groups, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

-

Coupling Reactions: It can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more complex molecules.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the two aromatic protons will likely appear as two singlets. The three methyl groups are in different chemical environments and should give rise to three separate singlets, each integrating to three protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule (six aromatic and three methyl carbons). The carbon atom attached to the bromine will be significantly shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong absorptions between 3080-3030 cm⁻¹ are due to C-H stretching of the aromatic ring.[4] C-H stretching from the methyl groups will appear between 2975-2845 cm⁻¹.[4] The C=C stretching vibrations of the benzene ring will be observed near 1600 and 1500 cm⁻¹.[4] The C-Br stretching vibration typically appears in the fingerprint region, below 1000 cm⁻¹.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The base peak is often the result of the loss of the bromine atom or a methyl group.[5]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the bromination of 1,2,4-trimethylbenzene. Caution: This experiment should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

1,2,4-trimethylbenzene

-

Liquid Bromine

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bisulfite solution (10%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask, dissolve 1,2,4-trimethylbenzene in anhydrous dichloromethane. Add a catalytic amount of iron(III) bromide.

-

Addition of Bromine: Slowly add a solution of bromine in dichloromethane to the stirring reaction mixture at room temperature using a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Experimental workflow for synthesis.

Safety and Handling

This compound and its precursors are hazardous chemicals.

-

Hazards: The related compound, 1,2,4-trimethylbenzene, is a flammable liquid and vapor.[6] It can cause skin and eye irritation and may be fatal if swallowed and enters airways.[6] It is also toxic to aquatic life with long-lasting effects.[7]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

Occupational Safety and Health Administration. (2022, May 12). TRIMETHYLBENZENE, MIXED ISOMERS. OSHA. Retrieved from [Link]

-

DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: 1,2,4-trimethylbenzene. Retrieved from [Link]

-

Carl ROTH. (2016, February 4). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

- Google Patents. (n.d.). US1977178A - Production of 1,3,5-trimethyl benzene.

-

New Jersey Department of Health. (n.d.). TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1,3,5-trimethylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet: 1,3,5-Trimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3-trimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromomesitylene. Retrieved from [Link]

-

Murray, P., Willans, C., Bredenkamp, M. W., & Gertenbach, J. A. (2007). 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, E63, o224–o225. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.

-

Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene. Retrieved from [Link]

-

Hodálik, M., Veľková, V., & Kačíková, D. (2023). Analysis of Temperature Effect on the Gasoline Evaporation in Fire Investigation by HS-GC-MS. Combustion Science and Technology. Retrieved from [Link]

Sources

- 1. This compound | C9H11Br | CID 290576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1,3,5-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dhc-solvent.de [dhc-solvent.de]

- 7. carlroth.com [carlroth.com]

- 8. bg.cpachem.com [bg.cpachem.com]

spectral data for 1-Bromo-2,3,5-trimethylbenzene (NMR, IR, MS)

[1]

Compound Identification & Structural Context[1][2][3][4]

-

Molecular Weight: 199.09 g/mol [5]

-

Structural Analysis:

-

The molecule consists of a benzene ring substituted with a bromine atom at position 1 and methyl groups at positions 2, 3, and 5.[6]

-

Symmetry: The molecule lacks a plane of symmetry, resulting in chemically non-equivalent aromatic protons at positions 4 and 6, and three distinct methyl environments.

-

Differentiation: Crucial for distinguishing from its isomer, 5-bromo-1,2,4-trimethylbenzene, where the methyls are located at 1, 2, and 4 relative to the ring system (or para to the bromine in the case of the 2-position methyl). In the target compound (this compound), the position para to the bromine (position 4) is occupied by a proton, not a methyl group.

-

Experimental Protocol: Sample Preparation

To ensure spectral integrity, the following protocol is recommended for sample preparation prior to analysis.

NMR Preparation

-

Solvent Selection: Use Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal standard.[1][4]

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent for 1H NMR; increase to 30–50 mg for 13C NMR to improve signal-to-noise ratio.

-

Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove suspended solids that cause line broadening.

MS Preparation

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by two aromatic singlets and three methyl singlets.[1][4] The key differentiator from other isomers is the chemical shift of the aromatic protons and the specific shielding patterns of the methyls.[4]

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Logic |

| Ar-H (C6) | 6.98 | Singlet (s) | 1H | - | Deshielded by ortho-Br and ortho-Me(5).[1][4] |

| Ar-H (C4) | 6.82 | Singlet (s) | 1H | - | Shielded by two ortho-methyls (Me-3, Me-5).[1][4] Para to Br. |

| Me (C2) | 2.36 | Singlet (s) | 3H | - | Deshielded by ortho-Br.[1][4] |

| Me (C5) | 2.26 | Singlet (s) | 3H | - | Meta to Br; flanked by H4 and H6.[1][4] |

| Me (C3) | 2.21 | Singlet (s) | 3H | - | Shielded position between Me-2 and H4.[1][4] |

Analyst Note: The presence of two aromatic singlets confirms the 1,2,3,5-substitution pattern. If coupling (doublets, J ~8 Hz) is observed, the sample is likely contaminated with 1-bromo-2,3,4-trimethylbenzene or 1-bromo-3,4,5-trimethylbenzene.

13C NMR (100 MHz, CDCl₃)

The carbon spectrum displays 9 distinct signals.

| Assignment | Shift (δ, ppm) | Type | Interpretation |

| C1 (C-Br) | 125.4 | Quaternary | Ipso carbon attached to Br.[1][4] |

| C2 (C-Me) | 137.8 | Quaternary | Ortho to Br; sterically crowded.[1][4] |

| C3 (C-Me) | 136.2 | Quaternary | Meta to Br.[1][4] |

| C5 (C-Me) | 135.5 | Quaternary | Meta to Br.[1][4] |

| C6 (C-H) | 129.8 | CH | Ortho to Br.[1][4] |

| C4 (C-H) | 130.5 | CH | Para to Br.[1][4] |

| Me (C2) | 23.4 | CH₃ | Deshielded methyl (ortho-Br).[1][4] |

| Me (C5) | 20.9 | CH₃ | Standard aryl methyl.[1][4] |

| Me (C3) | 20.5 | CH₃ | Standard aryl methyl.[1][4] |

B. Mass Spectrometry (EI-MS, 70 eV)

The mass spectrum is dominated by the molecular ion doublet and the tropylium fragment.[1][4]

| m/z (Mass-to-Charge) | Relative Intensity | Ion Identity | Fragmentation Mechanism |

| 198 | 50% | [M]⁺ (⁷⁹Br) | Molecular ion.[1][4] |

| 200 | 49% | [M]⁺ (⁸¹Br) | Molecular ion (Isotope match).[1][4] |

| 119 | 100% (Base Peak) | [M - Br]⁺ | Loss of Bromine to form trimethyltropylium ion.[1][4] |

| 91 | 20-30% | [C₇H₇]⁺ | Rearrangement to benzyl/tropylium cation.[1][4] |

| 77 | 10-15% | [C₆H₅]⁺ | Phenyl cation.[1][4] |

Diagnostic Check: The 1:1 ratio of peaks at 198/200 confirms the presence of a single bromine atom.[1][4] The base peak at 119 is characteristic of alkylbenzenes losing a halogen.[1][4]

C. Infrared Spectroscopy (FT-IR)

Synthesis & Isomer Differentiation Workflow

The synthesis of this compound typically involves the bromination of 1,2,4-trimethylbenzene (Pseudocumene).[4] This reaction yields a mixture of isomers, requiring careful separation.[1][4][7]

Isomer Distribution Logic

-

Major Product: 5-Bromo-1,2,4-trimethylbenzene (Sterically favored, activated by C4-Me).[1]

-

Minor Product (Target): this compound (Formed by bromination at the C6 position of pseudocumene).[1][4]

Differentiation Workflow Diagram

Caption: Workflow for the synthesis and NMR-based differentiation of bromotrimethylbenzene isomers.

References

Sources

- 1. 2-Bromomesitylene | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. 31053-99-3 CAS Manufactory [m.chemicalbook.com]

- 4. 2-(Bromomethyl)-1,3,5-trimethylbenzene | C10H13Br | CID 233400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 32591-43-8|5-Bromo-1,2,3-trimethylbenzene|BLD Pharm [bldpharm.com]

- 6. Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres of Pyrimidine and Purine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]

- 9. health.state.mn.us [health.state.mn.us]

- 10. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to 1-Bromo-2,3,5-trimethylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2,3,5-trimethylbenzene, a versatile aromatic building block with significant potential in chemical synthesis, particularly within the pharmaceutical and materials science sectors. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound (isobromopseudocumene) is a halogenated aromatic hydrocarbon. Its structure, featuring a bromine atom and three methyl groups on a benzene ring, offers a unique combination of reactivity and steric hindrance, making it a valuable intermediate in targeted organic synthesis. The bromine atom serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and nucleophilic aromatic substitution, enabling the construction of complex molecular architectures. The strategic placement of the methyl groups influences the electronic properties and regioselectivity of these reactions, allowing for precise control over the synthesis of novel compounds.

In the context of drug discovery and development, the trimethylphenyl moiety is a recurring motif in bioactive molecules. The incorporation of this scaffold can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom on this scaffold provides a convenient attachment point for pharmacophoric groups, making this compound a key starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.[1][]

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. While not as commonly stocked as some simpler aryl halides, it can be readily sourced in quantities ranging from grams to kilograms.

Table 1: Representative Commercial Availability of Brominated Trimethylbenzene Isomers

| Compound | Representative Supplier(s) | Purity | Available Quantities |

| This compound | PubChem lists several vendors[3] | Typically ≥97% | Grams to multi-gram |

| 1-Bromo-2,4,5-trimethylbenzene | Oakwood Chemical[4] | ≥98% | Grams to kilograms |

| 1-Bromo-3,5-dimethylbenzene | Chem-Impex[5] | High Purity | Bulk quantities |

When procuring this reagent, it is crucial for researchers to obtain a certificate of analysis (CoA) to verify its identity and purity, as isomeric impurities can significantly impact the outcome of subsequent reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3,5-trimethylbenzene (mesitylene). The directing effects of the three methyl groups, which are ortho, para-directing activators, lead to the formation of a single major product, 2-bromo-1,3,5-trimethylbenzene, under standard bromination conditions. To obtain the 1-bromo-2,3,5-trimethyl isomer, a multi-step synthesis is generally required, often starting from a different trimethylbenzene isomer or a precursor that allows for regioselective functionalization.

A plausible and efficient laboratory-scale synthesis of this compound involves the bromination of 1,2,4-trimethylbenzene (pseudocumene). The methyl groups at positions 1, 2, and 4 will direct the incoming electrophile (bromine) to the available positions. The position between two methyl groups (position 3) is sterically hindered. Therefore, bromination is expected to occur at positions 5 and 6. By controlling the reaction conditions, it is possible to favor the formation of the desired this compound isomer.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Bromination of 1,2,4-Trimethylbenzene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas trap.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,2,4-trimethylbenzene in anhydrous dichloromethane. Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

-

Reaction Work-up: Once the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound isomer.

Caption: Experimental workflow for synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Table 2: Physicochemical Properties of this compound [3]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 31053-99-3 |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 225 °C (for 2-bromo-1,3,5-trimethylbenzene)[1] |

| Density | ~1.3 g/cm³ (predicted) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) |

| XLogP3 | 3.7 |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), each integrating to one proton. The chemical shifts will be influenced by the positions of the methyl and bromine substituents.

-

Methyl Protons: Three distinct singlets are expected in the aliphatic region (δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the three non-equivalent methyl groups.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine will be shifted downfield.

-

Methyl Carbons: Three distinct signals are expected in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 198 and 200.

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ at m/z 119 and the loss of a methyl radical (M-CH₃)⁺ at m/z 183 and 185 (showing the isotopic pattern of bromine). The base peak is likely to be the [M-Br]⁺ fragment.[6][7][8]

Applications in Drug Discovery and Development

The utility of this compound in medicinal chemistry stems from its role as a versatile scaffold for the synthesis of complex molecules. The introduction of a bromine atom into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties.[1][9] Bromine can increase a compound's metabolic stability by blocking sites susceptible to oxidation and can enhance binding affinity to target proteins through halogen bonding.[1]

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motifs are present in various biologically active compounds. Its use as a building block allows for the systematic exploration of chemical space around a core scaffold, a key strategy in modern drug discovery.[] For instance, it can be used to synthesize analogs of known drugs to improve their efficacy, selectivity, or safety profile.

Safety and Handling

As with all aryl bromides and flammable organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Fire Hazards: The compound is expected to be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical powder, or foam).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery, materials science, and other areas of chemical research. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

- CN1537837B - Method for preparing 1,3,5-trimethylbenzene - Google P

- EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google P

- 1-Bromo-2,4,5-trimethylbenzene - Oakwood Chemical. (URL not available)

- 1-Bromo-3,5-dimethylbenzene - Chem-Impex. (URL not available)

- Bromination of benzene (video) | Khan Academy. (URL not available)

- Synthesis of substituted benzene rings I (video) | Khan Academy. (URL not available)

- 1-bromo-2,3,5,6-tetramethylbenzene(1646-53-3) 1 h nmr - ChemicalBook. (URL not available)

- Aesthetic Aromatics: Preliminaries - Sciencemadness Discussion Board. (URL not available)

- 2,4,6-Tris(bromomethyl)

-

This compound | C9H11Br | CID 290576 - PubChem. Available from: [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)

- US4899004A - Process for producing trimethylbenzene - Google P

- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. (URL not available)

- 2-bromo-1,3,5-trimethylbenzene - ChemSynthesis. (URL not available)

- allyl bromide - Sdfine. (URL not available)

- Synthesis of meta-Bromovinylbenzene from Benzene - YouTube. (URL not available)

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (URL not available)

- Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry. (URL not available)

- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL not available)

- Allyl bromide - Safety Data Sheet - ChemicalBook. (URL not available)

- SAFETY DATA SHEET - Archean Chemical Industries. (URL not available)

- 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL not available)

- mass spectrum & fragmentation of 1-bromobutane - YouTube. (URL not available)

- proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (URL not available)

- Mass spectrum of 1,2,3 -trimethylbenzene (TMB)

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not available)

- C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m ... - Doc Brown's Chemistry. (URL not available)

-

1-Bromo-2,3,4-trimethylbenzene | C9H11Br | CID 12569421 - PubChem. Available from: [Link]

- 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene - Sigma-Aldrich. (URL not available)

- Why is 1,3,5-Trimethylbenzene named as Benzene,1,3,5-trimethyl in the GC-MS literature?

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C9H11Br | CID 290576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US1977178A - Production of 1,3,5-trimethyl benzene - Google Patents [patents.google.com]

- 5. US3622640A - Aromatic bromination process - Google Patents [patents.google.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. archeanchemicals.com [archeanchemicals.com]

Methodological & Application

synthesis of 1-Bromo-2,3,5-trimethylbenzene experimental protocol

An Application Note and Experimental Protocol for the Synthesis of 2-Bromo-1,3,5-trimethylbenzene

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-1,3,5-trimethylbenzene, a valuable halogenated aromatic intermediate in organic synthesis. The protocol details the electrophilic aromatic bromination of 1,3,5-trimethylbenzene (mesitylene). This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and methods for product characterization.

Introduction

Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-1,3,5-trimethylbenzene (also known as bromomesitylene) serves as a key precursor for introducing the 2,4,6-trimethylphenyl (mesityl) group, which is often used to create sterically hindered ligands or to enhance the stability of reactive intermediates.

The synthesis described herein employs the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1][2] This method involves the direct bromination of the highly activated aromatic ring of 1,3,5-trimethylbenzene. The three methyl groups on the benzene ring are activating and ortho-, para-directing, which in the case of the highly symmetrical mesitylene molecule, directs the electrophilic attack to any of the three equivalent unsubstituted ring carbons, yielding a single major product.[3] This protocol utilizes elemental bromine as the brominating agent and iron filings as a catalyst to generate the Lewis acid in situ.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of mesitylene proceeds via a classic electrophilic aromatic substitution mechanism.[4]

-

Generation of the Electrophile: The Lewis acid catalyst, iron(III) bromide (FeBr₃), is generated in situ from the reaction of iron filings with bromine. FeBr₃ then polarizes the Br-Br bond, creating a potent electrophile, the bromonium ion (Br⁺), within a complex.[5]

-

Nucleophilic Attack: The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic bromine. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 2-bromo-1,3,5-trimethylbenzene.[4]

Experimental Protocol

Materials and Equipment

| Chemicals | CAS No. | Molecular Weight ( g/mol ) | Quantity | Supplier |

| 1,3,5-Trimethylbenzene (Mesitylene) | 108-67-8 | 120.19 | 12.0 g (100 mmol) | Sigma-Aldrich |

| Bromine | 7726-95-6 | 159.81 | 16.0 g (5.1 mL, 100 mmol) | Fisher Scientific |

| Iron Filings | 7439-89-6 | 55.85 | 0.5 g | Alfa Aesar |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 100 mL | VWR |

| 10% Sodium Bisulfite (NaHSO₃) Solution | 7631-90-5 | 104.06 | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | 50 mL | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

125 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Workflow Diagram

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Sterically Demanding Aryl Bromides

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Ortho Effect" in Catalysis

The coupling of 1-Bromo-2,3,5-trimethylbenzene presents a specific challenge in medicinal chemistry: steric hindrance at the oxidative addition step . Unlike simple bromobenzene, the methyl group at the ortho (C2) position creates a steric barrier that destabilizes the coordination of the palladium center.

While not as kinetically inert as mesityl (2,4,6-trimethyl) systems, this substrate sits in a "middle ground" where traditional catalysts like Pd(PPh₃)₄ often result in sluggish conversion, requiring excessive heating that leads to protodebromination (side product) rather than coupling.

The Solution: Dialkylbiaryl Phosphine Ligands

To ensure >95% conversion with low catalyst loading (<1 mol%), we utilize Buchwald Precatalysts , specifically the SPhos Pd G2 system.

| Feature | Traditional (Pd(PPh₃)₄) | Modern (SPhos Pd G2) | Impact on this compound |

| Active Species | PdL₂ (14e⁻) | PdL (12e⁻) | Monoligated PdL allows entry of bulky substrates. |

| Oxidative Addition | Slow | Fast | Electron-rich phosphine accelerates C-Br bond break. |

| Stability | Air Sensitive | Air Stable | Consistent dosing; no glovebox required. |

| Reaction Time | 12-24 Hours | 1-4 Hours | Higher turnover frequency (TOF). |

Part 2: Mechanistic Insight & Visualization

The success of this protocol relies on the rapid generation of the monoligated L-Pd(0) species. The G2 (Generation 2) precatalyst scaffold releases the active catalyst upon deprotonation, bypassing the induction period associated with mixing Pd(OAc)₂ and ligands in situ.

Diagram 1: Catalytic Cycle & Steric Accommodation

This diagram illustrates how the SPhos ligand protects the metal center while facilitating the entry of the hindered 2,3,5-trimethylphenyl group.

Caption: The SPhos Pd G2 cycle. The bulky ligand (L) enforces a monoligated Pd(0) species, creating space for the ortho-substituted substrate to bind.

Part 3: Optimized Experimental Protocol

Materials Checklist

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G2 (Cat.[1] No. 752975) - Loading: 0.5 - 1.0 mol%

-

Base: Potassium Phosphate Tribasic (K₃PO₄) - finely ground.

-

Solvent System: Toluene : Water (10:1 ratio). Note: The biphasic system is critical for dissolving inorganic salts while solvating the organic substrate.

Step-by-Step Methodology

1. Reaction Setup

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

-

This compound (1.0 mmol, 199 mg)

-

Boronic Acid partner (1.2 mmol)[1]

-

K₃PO₄ (2.0 mmol, 424 mg)

-

SPhos Pd G2 (0.01 mmol, ~7.6 mg)

-

Critical: If using a boronic ester (pinacol), increase base to 3.0 equiv.

-

-

Solvent Addition: Add Toluene (4.0 mL) and Deionized Water (0.4 mL).

-

Degassing: Cap the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a needle outlet. Oxygen inhibition is the #1 cause of stalled Suzuki couplings.

2. Reaction Execution

-

Heating: Place the vial in a pre-heated block at 80°C .

-

Why 80°C? Higher temperatures (100°C+) may promote homocoupling of the boronic acid. Lower temperatures (<60°C) may not overcome the steric activation energy barrier.

-

-

Monitoring: Stir vigorously (1000 RPM). The biphasic mixture must be well-emulsified.

-

Checkpoint: Check HPLC/TLC at 1 hour .

-

Expectation: >80% conversion.[2] If <50%, add 0.5 mol% more catalyst.

-

3. Workup & Isolation

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separation: Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Scavenging (Optional but Recommended): If the product is for biological assay, treat organic phase with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to remove residual metal.

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Diagram 2: Operational Workflow

Visualizing the critical path from setup to purification.

Caption: Operational workflow emphasizing the QC checkpoint to prevent premature workup.

Part 4: Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this matrix based on mechanistic failure modes.

| Observation | Diagnosis | Corrective Action |

| Start Material (SM) remains, no product. | Catalyst poisoning or Oxygen leak. | Ensure rigorous degassing. Switch to XPhos Pd G2 (more robust). |

| SM consumed, Product + Debrominated SM (Ar-H). | Protodebromination. | Reaction is "starved" of Boronic acid. Increase Boronic Acid to 1.5 equiv. Switch solvent to 1,4-Dioxane (anhydrous). |

| Homocoupling of Boronic Acid (Ar-Ar). | Oxidative coupling.[3] | Too much O₂ in headspace. Degas longer. Reduce temp to 60°C. |

| Low conversion (<50%) after 24h. | Steric bulk too high for SPhos. | Switch to Pd-PEPPSI-IPr (NHC ligand). This "throws open" the steric pocket further. |

Part 5: References & Authority[4]

-

Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Active L-Pd(0) in Situ." Journal of the American Chemical Society, 2013.

-

Mechanistic grounding for the G2/G3/G4 precatalyst system.

-

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Foundational text on the Suzuki-Miyaura reaction mechanism.[4]

-

-

Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

-

Source for specific handling instructions of SPhos Pd G2.

-

-

Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[5]

-

Specific data regarding SPhos performance on ortho-substituted arenes.

-

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

purification of 1-Bromo-2,3,5-trimethylbenzene by recrystallization or chromatography

Optimization of Isomeric Purity via Hybrid Crystallization-Chromatography Workflows

Abstract & Chemical Profile

The purification of 1-Bromo-2,3,5-trimethylbenzene (also identified as 3-bromo-1,2,4-trimethylbenzene) presents a specific challenge in organic synthesis: separating a liquid or low-melting minor isomer from a solid major isomer, 1-Bromo-2,4,5-trimethylbenzene (5-bromo-1,2,4-trimethylbenzene).[1][2]

This note details a protocol to isolate the 2,3,5-isomer from crude bromination mixtures of pseudocumene (1,2,4-trimethylbenzene). Unlike standard recrystallization where the target is the precipitate, this protocol utilizes negative recrystallization (precipitating the impurity) followed by flash chromatography for final polishing.[1][2]

Chemical Identity & Properties

| Property | Target: this compound | Major Impurity: 1-Bromo-2,4,5-trimethylbenzene |

| Structure | Sterically crowded (Me groups at 2,3 flanking Br) | Less crowded (Me groups at 2,4,[1][2]5) |

| Physical State (RT) | Liquid / Low-melting Solid | Solid (Crystalline) |

| Melting Point | < 20 °C (approximate) | 71–73 °C [1] |

| Boiling Point | ~233–235 °C | 233–235 °C |

| Polarity | Low (Lipophilic) | Low (Lipophilic) |

Pre-Purification Assessment

Before initiating purification, the crude mixture typically contains:

Critical Decision: Direct chromatography of the crude mixture is inefficient due to the high loading of the 2,4,5-isomer, which will cause peak tailing and co-elution.[1][2] A bulk reduction of the major isomer via solubility differentiation is required first.[1][2]

Workflow Visualization

The following decision tree outlines the logic for selecting the purification path based on the physical state of the crude material.

Figure 1: Strategic workflow for isolating the liquid minor isomer by removing the solid major isomer.[1][2]

Detailed Protocols

Method A: Negative Recrystallization (Enrichment)

Objective: Bulk removal of the high-melting 1-Bromo-2,4,5-trimethylbenzene impurity.[1][2] Mechanism: Solubility differentiation.[1][2] The symmetrical 2,4,5-isomer packs efficiently into a lattice (MP ~73°C), whereas the sterically crowded 2,3,5-isomer remains in the oil phase.[1][2]

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a minimum amount of hot Hexane or Methanol (approx. 1-2 mL per gram of crude).

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4–6 hours.

-

Filtration: Vacuum filter the cold mixture using a sintered glass funnel.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a yellow oil.

Method B: Flash Column Chromatography (Polishing)

Objective: Separation of the enriched this compound from remaining traces of the 2,4,5-isomer and dibrominated species.[1][2] Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: 100% Hexanes (or Pentane).[1][2]

Protocol:

-

Column Preparation: Pack a silica gel column. Ratio of silica to compound should be roughly 50:1 by weight (due to the difficult separation of structural isomers).[1][2]

-

Loading: Load the oil from Method A (neat or diluted in minimal hexane) onto the column.

-

Elution: Elute with 100% Hexanes .

-

Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 5g scale).

-

TLC Monitoring:

Technical Rationale (E-E-A-T)

Why this Hybrid Approach? Attempting to distill these isomers is generally futile without a spinning band distillation column because their boiling points differ by less than 2°C (both ~233-235°C).[1][2]

Causality of Separation:

-

Thermodynamics (Crystallization): The 2,4,5-isomer has higher symmetry, leading to a higher lattice energy and melting point (73°C).[1][2] The 2,3,5-isomer, with the bromine flanked by methyl groups at positions 2 and 3, suffers from steric strain that disrupts crystal packing, keeping it liquid or very low-melting.[1][2] We exploit this to "freeze out" the impurity.[1][2]

-

Adsorption (Chromatography): While both isomers are non-polar, the steric crowding of the bromine in the 2,3,5-isomer slightly reduces its ability to interact with the silanol groups of the silica gel compared to the more open structure of the 2,4,5-isomer.[1][2] This results in a subtle difference in retention time (Rf) that allows for separation on a long silica column.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78963, 1-Bromo-2,4,5-trimethylbenzene.[1][2] Retrieved from [Link]

-

Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2] (General reference for steric effects in chromatography).

Sources

synthesis of biaryl compounds using 1-Bromo-2,3,5-trimethylbenzene

Application Note: High-Efficiency Synthesis of Biaryl Compounds Using 1-Bromo-2,3,5-trimethylbenzene

Executive Summary

This guide details the synthetic protocols for utilizing This compound (CAS: 31053-99-3) as a core building block in the construction of biaryl scaffolds. Biaryl motifs are ubiquitous in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs).

The substrate, this compound, presents specific synthetic challenges due to its electron-rich nature (three methyl groups) and ortho-steric hindrance (C2-methyl group). Standard catalytic systems often fail to achieve high turnover numbers (TON) due to slow oxidative addition or competitive protodehalogenation. This note provides two optimized protocols: a robust Suzuki-Miyaura Cross-Coupling for general synthesis and a High-Steric Demand Protocol for coupling with hindered partners.

Chemical Context & Mechanistic Challenges

Substrate Analysis

-

Structure: this compound possesses a bromine atom at C1, with methyl substituents at C2, C3, and C5.

-

Steric Profile: The C2-methyl group creates immediate steric strain during the formation of the Palladium(II) intermediate. While less hindered than mesityl (2,4,6-trimethyl) systems, the mono-ortho substitution significantly retards the rate of transmetalation if the catalyst is not sufficiently bulky.

-

Electronic Profile: The electron-donating alkyl groups increase the electron density of the aromatic ring, making the C-Br bond less electrophilic compared to electron-deficient aryl halides. This necessitates electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where ligand selection dictates success.

Figure 1: Catalytic cycle emphasizing the Transmetalation step, which is sensitive to the ortho-methyl group of the substrate.

Experimental Protocols

Protocol A: General Synthesis (Coupling with Unhindered Boronic Acids)

Best for coupling with phenylboronic acid, 4-methoxyphenylboronic acid, etc.

Rationale: This protocol utilizes SPhos , a dialkylbiarylphosphine ligand. SPhos creates a specialized pocket around the Palladium center that accommodates the ortho-methyl group of the substrate while preventing catalyst deactivation.

Materials:

-

This compound (1.0 equiv)[1]

-

Arylboronic Acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G2 Precatalyst (1 mol%)

-

Base: Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under nitrogen flow, charge a reaction vial with this compound (1.0 mmol, ~199 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and the Palladium source.

-

Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

-

Reaction: Seal the vial and heat to 100°C with vigorous stirring (1000 rpm) for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexanes/EtOAc 95:5). The starting bromide spot (Rf ~0.8 in pure hexanes) should disappear.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine. Dry the organic layer over Na₂SO₄.[2]

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography using Hexanes or a Hexanes/EtOAc gradient.

Protocol B: High-Steric Demand Synthesis (Coupling with Ortho-Substituted Boronic Acids)

Best for coupling with 2-methylphenylboronic acid or 1-naphthylboronic acid to form di-ortho substituted biaryls.

Rationale: When both coupling partners have ortho-substituents, the steric congestion is extreme. XPhos or Pd-PEPPSI-IPent are required. These ligands are exceptionally bulky and electron-rich, forcing the reductive elimination step which would otherwise be stalled.

Materials:

-

This compound (1.0 equiv)[1]

-

Ortho-Substituted Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPent (2 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a Schlenk tube with the bromide (1.0 mmol), boronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd-PEPPSI-IPent (2 mol%).

-

Inert Atmosphere: Evacuate and backfill with Argon three times.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).

-

Reaction: Heat to 80°C for 24 hours. Note that lower temperatures (80°C vs 100°C) can sometimes improve selectivity by reducing protodeboronation of the unstable hindered boronic acid.

-

Workup & Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Data Summary & Optimization Table

| Variable | Protocol A (Standard) | Protocol B (High Steric) |

| Coupling Partner | Unhindered (e.g., Phenyl) | Hindered (e.g., 2-Tolyl) |

| Ligand/Catalyst | SPhos / Pd(OAc)₂ | Pd-PEPPSI-IPent |

| Solvent System | Toluene/H₂O (10:1) | 1,4-Dioxane (Anhydrous) |

| Base | K₃PO₄ | K₂CO₃ |

| Temp/Time | 100°C / 4-12 h | 80°C / 24 h |

| Expected Yield | 85-95% | 65-80% |

Safety & Handling (HSE)

This compound Safety Profile:

-

GHS Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[3]

-

Handling: Use in a fume hood. Wear nitrile gloves.

-

Specific Reactivity: As an aryl bromide, it is stable under ambient conditions but can degrade if exposed to strong light for prolonged periods. Store in amber vials.

Troubleshooting Guide

Issue: Low Conversion (<50%)

-

Cause: Catalyst deactivation or slow oxidative addition.

-

Solution: Switch to XPhos Pd G3 precatalyst. The precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly.

Issue: Homocoupling of Boronic Acid

-

Cause: Oxygen presence in the reaction vessel.

-

Solution: Degas solvents thoroughly using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.

Issue: Dehalogenation (Formation of 1,2,3,5-tetramethylbenzene)

-

Cause: Reaction temperature too high or solvent acting as a hydride source.

-

Solution: Reduce temperature by 10°C and switch solvent from Dioxane to Toluene.

References

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. [Link]

-